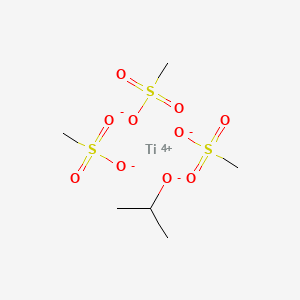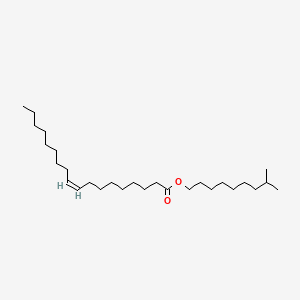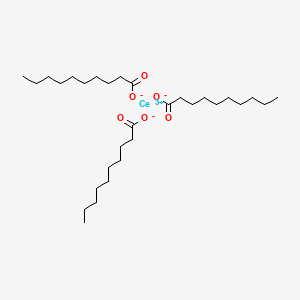
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-, also known as tris(methanesulphonato-o)(propan-2-olato)titanium, is a titanium complex with the molecular formula C₆H₂₀O₁₀S₃Ti and a molecular weight of 396.279 g/mol . This compound is characterized by the presence of three methanesulfonate groups and one 2-propanolate group coordinated to a titanium center. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with methanesulfonic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3CH3SO3H+C3H7OH→Ti(OCH(CH3)2)(OSO2CH3)3+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The methanesulfonate and 2-propanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(III) species. Substitution reactions can lead to the formation of new titanium complexes with different ligands .
Applications De Recherche Scientifique
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other titanium compounds
Mécanisme D'action
The mechanism of action of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating electron transfer processes. The methanesulfonate and 2-propanolate ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the ligands involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrachloride (TiCl₄): A common titanium precursor used in various chemical reactions.
Titanium isopropoxide (Ti(OiPr)₄): Used as a catalyst and precursor in the synthesis of titanium-based materials.
Titanium dioxide (TiO₂): Widely used in pigments, sunscreens, and photocatalysis.
Uniqueness
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivityIts ability to participate in redox reactions and ligand exchange makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
68443-61-8 |
|---|---|
Formule moléculaire |
C6H16O10S3Ti |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
methanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3CH4O3S.Ti/c1-3(2)4;3*1-5(2,3)4;/h3H,1-2H3;3*1H3,(H,2,3,4);/q-1;;;;+4/p-3 |
Clé InChI |
SGCABYLXZBGPEN-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)



![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)

